![molecular formula C10H10O2 B3057571 1,3-Dioxolane, 2-methylene-4-phenyl- CAS No. 82613-73-8](/img/structure/B3057571.png)
1,3-Dioxolane, 2-methylene-4-phenyl-
Overview
Description
Synthesis Analysis
MPDL can be efficiently synthesized from three different acetal halides. The synthesis process has been thoroughly characterized using various techniques, including 1H and 13C NMR spectroscopy , IR spectroscopy , elemental analysis , and mass spectrometry .
Chemical Reactions Analysis
MPDL serves as a controlling comonomer in nitroxide-mediated polymerization . When copolymerized with methyl methacrylate (MMA), it produces well-defined, degradable PMMA-rich copolymers. The level of MPDL incorporation can be adjusted to tune the hydrolytic degradation of the resulting copolymer .
Scientific Research Applications
Polymer Synthesis and Characterization
Synthesis and Thermal Degradation : (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from 1,3-Dioxolane, 2-methylene-4-phenyl, was polymerized and characterized, revealing its thermal degradation properties and potential for creating various volatile products (Coskun et al., 1998).
Ring-Opening Polymerization : Research demonstrates the effective ring-opening polymerization of 1,3-Dioxolane, 2-methylene-4-phenyl, leading to the formation of polymers with unique properties and potential applications in various fields (Endo et al., 1985).
Copolymerization Studies : The compound's utility in copolymerization with other monomers like methyl methacrylate has been explored, offering a way to create polymers with diverse chemical backbones and properties (Hiraguri & Endo, 1989).
Degradable Polymers and Biomedical Applications
Controlling Comonomer in Polymerization : Used as a controlling comonomer in nitroxide-mediated polymerization, 1,3-Dioxolane, 2-methylene-4-phenyl, helps in creating degradable PEG-based copolymers with potential biomedical applications (Delplace et al., 2015).
Efficient Synthesis for Tunable Degradability : Its efficient synthesis and use in radical ring-opening polymerization highlight its role in producing degradable polymers, which can be tuned for various applications (Tran et al., 2016).
Biodegradable Copolymers : The compound's ability to create biodegradable copolymers suitable for biomedical uses, such as drug delivery systems, is a significant application area (Delplace et al., 2013).
Advanced Polymerization Techniques
Cationic Polymerization and Isomerization : Studies have demonstrated its potential in cationic polymerization and isomerization processes, leading to high molecular weight polymers with unique properties (Sugiyama Junichi et al., 1995).
Photopolymerization : Its use in photopolymerization processes has been investigated, expanding the possibilities for its application in light-sensitive polymer synthesis (Belfield & Abdelrazzaq, 1997).
properties
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTWQMHOTBIHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCC(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448726 | |
Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane, 2-methylene-4-phenyl- | |
CAS RN |
82613-73-8 | |
Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.